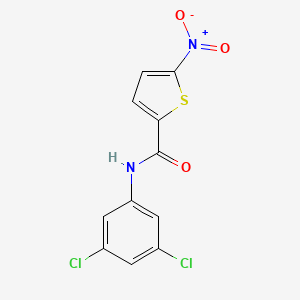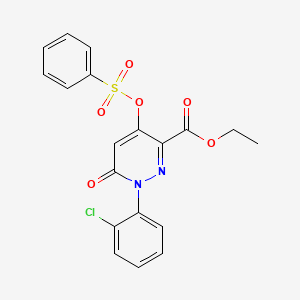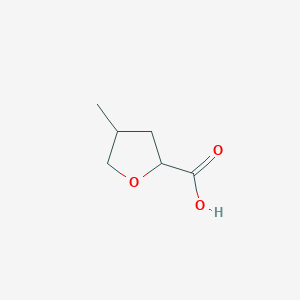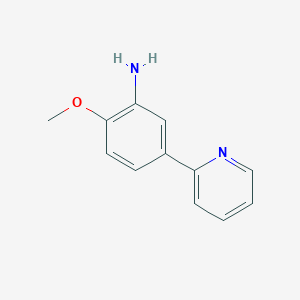
N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 5-position with a nitro group (-NO2), which is a common functional group in organic chemistry. The compound also contains a carboxamide group (-CONH2), which is attached to a 3,5-dichlorophenyl group. This group consists of a phenyl ring (a six-membered ring of carbon atoms) substituted with chlorine atoms at the 3 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the nitro and carboxamide groups, and the attachment of the 3,5-dichlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, carboxamide group, and 3,5-dichlorophenyl group would all contribute to the overall structure. These groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Scientific Research Applications
Radiosensitization and Cytotoxicity
- Nitrothiophene derivatives, including those with carboxamide groups, have been explored for their potential in radiosensitization of hypoxic mammalian cells and as selective cytotoxins. These compounds show promise in enhancing radiotherapy efficacy for cancer treatment (Threadgill et al., 1991).
Antipathogenic Activity
- Certain thiourea derivatives, including those with dichlorophenyl substituents, demonstrate significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
PARP Inhibition
- Thiophenecarboxamides and related compounds have been studied as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can potentiate the effects of radiotherapy and chemotherapy in cancer treatment (Shinkwin et al., 1999).
Antidepressant and Nootropic Agents
- Some carboxamide derivatives show potential as antidepressant and nootropic agents, indicating their role in central nervous system-related therapies (Thomas et al., 2016).
Molecular Electronic Devices
- Nitroamine redox centers in molecules, including nitrothiophene derivatives, are utilized in molecular electronic devices, showing properties like negative differential resistance, which is crucial for advanced electronic applications (Chen et al., 1999).
Crystal Structure Characterization
- The synthesis and crystal structure characterization of carboxamide derivatives provide insights into their molecular configurations, which is essential for understanding their chemical and biological properties (Guo et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S/c12-6-3-7(13)5-8(4-6)14-11(16)9-1-2-10(19-9)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGVSCPLOCDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2732487.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)





![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2732500.png)



